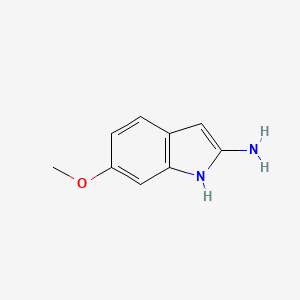

6-methoxy-1H-indol-2-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10N2O |

|---|---|

Molecular Weight |

162.19 g/mol |

IUPAC Name |

6-methoxy-1H-indol-2-amine |

InChI |

InChI=1S/C9H10N2O/c1-12-7-3-2-6-4-9(10)11-8(6)5-7/h2-5,11H,10H2,1H3 |

InChI Key |

ASOBXMNNSJAFRP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)N |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 6 Methoxy 1h Indol 2 Amine and Analogues

Classical Indole (B1671886) Synthesis Approaches

Many foundational methods in indole synthesis, though sometimes requiring harsh conditions, have been adapted for the preparation of substituted indoles, including those with methoxy (B1213986) and amino functionalities. chim.it

Fischer Indole Synthesis Variations

The Fischer indole synthesis, discovered in 1883, is a robust and widely used method involving the acid-catalyzed cyclization of a phenylhydrazone. wikipedia.orgbhu.ac.in For the synthesis of a 6-methoxy substituted indole, the logical starting material is a (4-methoxyphenyl)hydrazine. nih.gov The reaction proceeds by condensation with an aldehyde or ketone to form a phenylhydrazone, which then undergoes a synarchive.comsynarchive.com-sigmatropic rearrangement and subsequent cyclization to form the indole ring. wikipedia.org

A significant challenge in synthesizing 2-aminoindoles via this method is the choice of the carbonyl component. A straightforward approach would require a carbonyl compound with a protected or precursor amino group that can be revealed after indole formation. Isotopic labeling studies have confirmed that the N1 nitrogen of the phenylhydrazine (B124118) becomes the indole ring nitrogen. wikipedia.org

The presence of substituents on the phenylhydrazine ring, such as a methoxy group, can influence the regioselectivity of the cyclization. For instance, the Fischer indolization of ethyl pyruvate (B1213749) 2-methoxyphenylhydrazone was found to yield an "abnormal" 6-chloroindole-2-carboxylate as the main product under certain acidic conditions, demonstrating that the substituent can direct cyclization in unexpected ways. nih.gov More recently, a palladium-catalyzed variation, known as the Buchwald modification, allows for the cross-coupling of aryl bromides and hydrazones, expanding the scope and providing an alternative route that supports the intermediacy of hydrazones in the classical method. wikipedia.org

Table 1: Key Features of the Fischer Indole Synthesis for Methoxyindoles

| Feature | Description | Reference |

|---|---|---|

| Starting Materials | (4-Methoxyphenyl)hydrazine and a suitable aldehyde or ketone. | nih.gov |

| Catalysts | Brønsted acids (HCl, H₂SO₄, PPA) or Lewis acids (ZnCl₂, BF₃). | wikipedia.org |

| Key Intermediate | Phenylhydrazone, which isomerizes to an enamine. | wikipedia.org |

| Core Mechanism | Acid-catalyzed synarchive.comsynarchive.com-sigmatropic rearrangement. | wikipedia.org |

| Challenges | Regioselectivity can be influenced by substituents; direct synthesis of 2-aminoindoles requires specialized carbonyl partners. | nih.gov |

Bischler Indole Synthesis and Derivatives

The Bischler indole synthesis, also known as the Bischler–Möhlau synthesis, involves the reaction of an α-halo-ketone with an excess of an aniline (B41778), typically under harsh conditions, to form a 2-aryl-indole. wikipedia.orgresearchgate.net To generate a 6-methoxyindole (B132359), 4-methoxyaniline would be the starting aryl amine. The synthesis of 2-aminoindoles using this method is less direct and often requires modification.

The mechanism involves the initial formation of an α-arylaminoketone intermediate, which then undergoes cyclization. wikipedia.orgresearchgate.net The reaction's utility has historically been limited by poor yields and a lack of regiochemical control. wikipedia.org However, modern variations have improved its applicability. For example, a modified Bischler synthesis was used to prepare methyl N-methyl-5,7-dimethoxy-3-methylindole-2-carboxylate via a carbenoid N-H insertion followed by an ion-exchange mediated cyclization. chim.it This demonstrates that with appropriate modifications, the Bischler approach can be tailored for the synthesis of complex, substituted indoles. Microwave-assisted, solvent-free, one-pot Bischler syntheses have also been developed, offering milder reaction conditions. researchgate.net

Hemetsberger-Knittel and Reissert Indole Synthesis Applications

The Hemetsberger-Knittel synthesis provides a route to indole-2-carboxylates from α-azido-cinnamic esters, which are themselves derived from the condensation of an aromatic aldehyde with an azidoacetate. unca.edu For the target compound, 2-benzyloxy-4-methoxybenzaldehyde has been condensed with methyl azidoacetate, with the resulting azidocinnamate being cyclized to form a 6-methoxyindole-2-carboxylate. nih.gov The use of tert-butyl azidoacetate has also been shown to be effective, particularly for aldehydes that are poor substrates in the initial aldol (B89426) condensation step. pharm.or.jp This method is advantageous for producing indoles with a carboxylic ester at the 2-position, which can then be further manipulated.

The Reissert indole synthesis is a multistep process that begins with the base-catalyzed condensation of an o-nitrotoluene with diethyl oxalate (B1200264) to form an o-nitrophenylpyruvic acid derivative. bhu.ac.inresearchgate.net This intermediate is then reductively cyclized to yield an indole-2-carboxylic acid. researchgate.net For a 6-methoxyindole, the starting material would be a 4-methoxy-2-nitrotoluene. The nitro group's electron-withdrawing nature facilitates the initial deprotonation of the benzylic methyl group. nih.gov Various reducing agents, including ferrous sulfate, zinc dust, or sodium dithionite, can be used for the cyclization step. researchgate.net While this method traditionally yields indole-2-carboxylic acids, which require a subsequent decarboxylation step to get the unsubstituted indole, it offers a reliable pathway to the indole core from readily available starting materials. bhu.ac.inresearchgate.net

Madelung and Nenitzescu Indole Synthesis Adaptations

The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine using a strong base at high temperatures. bhu.ac.inwikipedia.org The classical conditions (e.g., sodium ethoxide at 200–400 °C) are harsh and generally limit the method to the preparation of simple indoles without sensitive functional groups. wikipedia.org However, modern variations using organolithium bases (e.g., n-butyllithium) allow the reaction to proceed at much lower temperatures, making it compatible with a wider range of substituents, including methoxy groups. bhu.ac.inwikipedia.org The Smith-modified Madelung synthesis, for example, uses organolithium reagents derived from 2-alkyl-N-trimethylsilyl anilines to react with esters, ultimately forming 2-substituted indoles. wikipedia.org

The Nenitzescu indole synthesis , first reported in 1929, is a reaction between a benzoquinone and a β-aminocrotonic ester to form 5-hydroxyindole (B134679) derivatives. synarchive.comwikipedia.org While the classical Nenitzescu synthesis leads to 5-hydroxyindoles, its principles can be adapted. The mechanism involves a Michael addition followed by a nucleophilic attack and elimination. wikipedia.org The reaction is sensitive to substituents on the benzoquinone starting material. wikipedia.org Although primarily used for 5-hydroxyindoles, the general strategy of building the indole ring from acyclic precursors is a recurring theme in indole synthesis. synarchive.comwikipedia.org

Leimgruber-Batcho Methodological Considerations

The Leimgruber-Batcho indole synthesis is a highly effective and popular two-step method for producing indoles, particularly those unsubstituted at the 2- and 3-positions. wikipedia.orgclockss.org It has become a favored alternative to the Fischer synthesis, largely because the required o-nitrotoluene starting materials are often commercially available or easily prepared. wikipedia.org

The synthesis begins with the formation of an enamine from an o-nitrotoluene and a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMFDMA). wikipedia.orgyoutube.com This intermediate, a β-dialkylamino-2-nitrostyrene, typically has a distinctive red color due to its extended π-conjugation. wikipedia.org The second step is a reductive cyclization of the enamine. youtube.com A variety of reducing agents can be employed, including Raney nickel with hydrazine, palladium on carbon (Pd/C) with hydrogen, stannous chloride, or iron in acetic acid. wikipedia.orgclockss.org This flexibility allows the synthesis to be tailored to accommodate other sensitive functional groups within the molecule. clockss.org For the synthesis of 6-methoxy-1H-indol-2-amine, a precursor like 4-methoxy-2-nitrotoluene would be the starting point, and the 2-amino group would need to be introduced, for instance, by modification of a group installed during the enamine formation step.

Table 2: Comparison of Leimgruber-Batcho Synthesis Reduction Methods

| Reducing Agent/System | Conditions | Notes | Reference |

|---|---|---|---|

| H₂ / Raney Ni | Catalytic hydrogenation | A common and effective method. | wikipedia.org |

| H₂ / Pd-C | Catalytic hydrogenation | Described as a method of choice for many substrates. | clockss.org |

| Fe / Acetic Acid | Stoichiometric reduction | Classical, inexpensive method. | wikipedia.org |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous conditions | A mild reducing agent. | clockss.org |

| Titanium(III) Chloride (TiCl₃) | Aqueous conditions | Effective for reducing the nitro group to a hydroxylamine, leading to 1-hydroxyindoles. | clockss.org |

Modern Catalytic and Cascade Reactions for Indole Amine Construction

Recent advances in organic synthesis have introduced powerful catalytic and cascade reactions for constructing complex heterocyclic systems like indole amines. These methods often offer higher efficiency, milder conditions, and greater functional group tolerance compared to classical approaches.

Copper-catalyzed cascade reactions have emerged as a valuable tool. One efficient method for synthesizing 2-amino-1H-indole-3-carboxylate derivatives involves the copper-catalyzed reaction of a substituted N-(2-halophenyl)acetamide with an active methylene (B1212753) compound like malononitrile (B47326) or an alkyl 2-cyanoacetate. researchgate.net This approach leverages an Ullmann-type C-N coupling followed by an intramolecular cyclization. The use of a trifluoroacetyl group on the starting aniline can activate the system for CuI/L-proline catalysis. researchgate.net

Gold-catalyzed reactions have also been employed to construct fused polycyclic indoles through cascade cyclizations of diynes or via hydroamination of ynamides. beilstein-journals.orgresearchgate.net For instance, a gold(I)-catalyzed hydroamination of an ynamide with an aniline can generate an amidine intermediate, which then undergoes a copper-mediated oxidative cyclization to yield a 2-aminoindole. researchgate.net

Cascade reactions, which involve multiple bond-forming events in a single synthetic operation, are particularly elegant for building molecular complexity. rsc.org Photoinduced cascade transformations of pyridazine (B1198779) N-oxides have been shown to produce 1H-indole-2-acetamide derivatives, proceeding through a transient 2-aminofuran intermediate. bohrium.com Other cascade processes can involve transition-metal-catalyzed C-H activation or cycloaddition reactions to rapidly assemble the indole core from simple precursors. rsc.org For example, Rh(III)-catalyzed reactions of 2-acetyl-1-arylhydrazines with α-diazocarbonyl compounds can produce 1-aminoindole (B1208307) derivatives with excellent regioselectivity. rsc.org

Palladium and Copper-Catalyzed Cyclization and Cross-Coupling Reactions

Palladium and copper catalysts are instrumental in the synthesis of indole rings, offering efficient routes through cyclization and cross-coupling reactions. These methods often provide high yields and good functional group tolerance. mdpi.com

Palladium-catalyzed reactions are a cornerstone of indole synthesis. A common strategy involves the Sonogashira cross-coupling of an o-haloaniline with a terminal alkyne, followed by an intramolecular cyclization. For the synthesis of 2-aminoindoles, o-iodoanilines can be reacted with ynamides in a one-pot, two-step palladium-catalyzed process. mdpi.com This reaction proceeds through a Sonogashira coupling to form a C-C bond, followed by a spontaneous intramolecular hydroamination to generate the C-N bond, yielding the 2-aminoindole structure. mdpi.com The use of Pd(dba)₂ or palladium acetate (B1210297) as the catalyst in a solvent like DMF has proven effective. mdpi.com Another palladium-catalyzed approach is the cyclization of N-aryl imines, which can be formed from anilines and ketones, to afford indoles through the oxidative linkage of two C-H bonds. acs.org

Copper-catalyzed reactions also provide a powerful avenue to 2-aminoindole derivatives. A domino approach using a CuBr₂-mediated single electron transfer (SET) oxidative cyclization has been developed. dntb.gov.ua This one-pot multicomponent strategy utilizes simple starting materials like ethyl propiolate, tosyl azide, and substituted aryl amines. dntb.gov.uaresearchgate.net Copper(I) iodide (CuI) is another effective catalyst, particularly in cascade reactions. For instance, N-(2-halophenyl)-2,2,2-trifluoroacetamide can be reacted with alkyl 2-cyanoacetate or malononitrile in the presence of a copper catalyst to yield 2-amino-1H-indole-3-carboxylate derivatives. researchgate.net Furthermore, copper-catalyzed C-N cross-coupling of indoles with various amines, including tautomerizable N-heteroarenes, has been achieved using L-methionine as a ligand. organic-chemistry.org

| Catalyst System | Reactants | Product Type | Reference |

| Pd(OAc)₂ or Pd(dba)₂ | o-Iodoanilines, Ynamides | 2-Aminoindoles | mdpi.com |

| Pd/C-CuI | Iodoarenes, (Trimethylsilyl)acetylene | 2-(Hetero)aryl-substituted indoles | mdpi.com |

| CuBr₂ | Ethyl propiolate, Tosyl azide, Aryl amines | 2-Aminoindoles | dntb.gov.ua |

| CuI/L-proline | N-(2-halophenyl)acetamides, Malononitrile | 2-Amino-1H-indole-3-carboxylates | researchgate.net |

| Au(I)/CuCl₂ | Anilines, Ynamides | 2-Aminoindoles | researchgate.netrsc.org |

Metal-Free Electrochemical and Dehydrogenative Cyclizations

In the quest for greener and more sustainable synthetic methods, metal-free electrochemical and dehydrogenative cyclizations have emerged as powerful alternatives for indole synthesis.

Electrochemical methods offer a way to avoid the use of external chemical oxidants and metal catalysts. nih.gov An iodide-mediated electrochemical intramolecular C(sp²)-H amination of 2-vinylanilines provides a switchable synthesis of indoles and indolines. organic-chemistry.orgnih.gov The reaction pathway can be directed towards the indole product by the presence of a nucleophile like KSCN, which facilitates a β-H elimination step. nih.gov Another approach involves the use of an organic redox catalyst for the electrocatalytic dehydrogenative cyclization of 2-vinylanilides to produce 3-substituted and 2,3-disubstituted indoles. organic-chemistry.org

Dehydrogenative cyclization, often facilitated by an oxidizing agent, is another metal-free strategy. For instance, the use of a hypervalent F-iodane can lead to the synthesis of indoles from styrenes via a spirocyclic intermediate. organic-chemistry.org Similarly, N-iodosuccinimide (NIS) can mediate a cascade C-N bond formation and aromatization of N-Ts-2-alkenylanilines to afford a variety of substituted indoles under mild conditions. organic-chemistry.org

Multi-Component and Domino Reactions in Indole Amine Synthesis

Multi-component reactions (MCRs) and domino (or cascade) reactions are highly efficient strategies for building molecular complexity from simple starting materials in a single synthetic operation. researchgate.netorganic-chemistry.org

Several MCRs have been developed for the synthesis of functionalized indoles. A one-pot, three-component synthesis of 3-(α-arylaminobenzyl)indoles can be achieved from indoles (including 6-methoxyindole), aldehydes, and anilines, catalyzed by L-proline. thaiscience.info Another example is a four-component reaction of 3-cyanoacetyl indole, aromatic aldehydes, ammonium (B1175870) acetate, and malononitrile to produce 2-amino-6-(1H-indol-3-yl)-4-arylpyridine-3,5-dicarbonitriles. researchgate.net Silver acetate has been shown to promote a multicomponent 1,3-dipolar cycloaddition between heterocyclic aldehydes (including 5-methoxyindole), amino esters, and dipolarophiles. conicet.gov.ar

Domino reactions often involve a sequence of intramolecular events to rapidly construct the indole core. A copper-catalyzed domino reaction of 2-haloanilines with 1,3-dicarbonyl compounds provides a straightforward route to polysubstituted indoles. organic-chemistry.org Similarly, a palladium-catalyzed tandem addition/cyclization of 2-(2-aminoaryl)acetonitriles with arylboronic acids yields indole skeletons with good functional group tolerance. organic-chemistry.org

Functional Group Transformations and Derivatization Routes for this compound Intermediates

Once the core indole structure is in place, further functionalization is often necessary. This section covers key transformations for derivatizing intermediates related to this compound.

Acylation and Reduction Reactions

Acylation of indoles is a fundamental transformation. Friedel-Crafts acylation is a common method, though it can lead to mixtures of N- and C-acylated products. mdpi.com The use of metal triflates as catalysts can improve regioselectivity for the 3-position. mdpi.com For N-protected indoles, acylation can be directed to specific positions. For instance, 2-acyl-1-(phenylsulfonyl)indoles can be prepared via Friedel-Crafts acylation of the corresponding 2-(trimethylsilyl) derivative. researchgate.net

Reduction of functional groups on the indole ring is also a key synthetic tool. The carbonyl of an acyl group can be reduced to a methylene group. For example, 3-acyl-1-(phenylsulfonyl)indoles can be deoxygenated using sodium borohydride (B1222165) in trifluoroacetic acid. researchgate.net Amide functionalities can also be reduced. The reduction of indole-2-carboxamides with lithium aluminum hydride (LiAlH₄) yields the corresponding indolylmethylamines. nih.gov

Coupling Reactions for Amide and Other Linkages

The amino group at the 2-position of this compound is a prime site for forming amide bonds and other linkages. Standard amide coupling conditions, such as the use of coupling agents like EDC/HOBt or HATU, are effective for coupling indole-2-carboxylic acids with various amines. nih.gov Palladium-catalyzed cross-coupling reactions are also employed to form C-N bonds between halo-indoles and amides or amines. core.ac.uk

Halogenation and Alkylation Strategies

Halogenation provides a handle for further cross-coupling reactions. The electron-rich nature of the 6-methoxyindole ring makes it susceptible to electrophilic halogenation. Bromination of 6-methoxyindole derivatives can occur at various positions depending on the reagents and reaction conditions. For example, bromination of 6-methoxy-1H-indole-3-carbonitrile with bromine can yield the 5-bromo derivative. N-Bromosuccinimide (NBS) is a common reagent for the bromination of methoxy-activated indoles. chim.it

Alkylation of indoles can occur at the nitrogen or at carbon, typically the C3 position. bhu.ac.in The regioselectivity can be controlled by the choice of base and electrophile. bhu.ac.in For instance, N-alkylation can be achieved using an alkyl halide in the presence of a base like potassium carbonate. nih.gov Dehydrogenative alkylation of indolines using a manganese catalyst provides a route to either C3- or N-alkylated indoles, with the solvent playing a key role in directing the regioselectivity. organic-chemistry.org

Regioselectivity and Stereochemical Control in this compound Synthesis

The synthesis of this compound and its analogues presents significant challenges in controlling regioselectivity and stereochemistry. The presence of the electron-donating methoxy group at the 6-position profoundly influences the reactivity of the indole core, while the introduction of substituents at the 2-position, particularly the amine group, requires precise methodological control.

Regioselectivity

The regiochemical outcome of indole synthesis is a critical aspect, particularly for multi-substituted derivatives. The formation of the indole nucleus and subsequent functionalization must be directed to achieve the desired substitution pattern. For 6-methoxyindoles, the methoxy group's electronic effects are a key determinant in the regioselectivity of various synthetic transformations. chim.it

Classical methods like the Fischer indole synthesis, which involve the acid-catalyzed cyclization of phenylhydrazones, are heavily influenced by the substituents on the phenylhydrazine precursor. chim.it For instance, the cyclization of phenylhydrazones derived from 4-methoxyphenylhydrazine can be directed to yield 6-methoxyindoles. rsc.org However, the conditions must be carefully optimized to prevent the formation of other regioisomers. A general and scalable two-step protocol for synthesizing polysubstituted indoles involves the bohrium.combohrium.com-sigmatropic rearrangement of N-oxyenamines. nih.gov When applied to substrates derived from m-anisidine, this method yields a mixture of 4-methoxy and 6-methoxyindole isomers, highlighting the challenge of achieving perfect regioselectivity. nih.gov

Modern transition-metal-catalyzed reactions offer powerful alternatives for regioselective indole synthesis. Palladium-catalyzed C-H activation and cyclization of imines, formed from anilines and ketones, provide an atom-economic route to 2-substituted indoles. thieme-connect.com Similarly, a one-pot, two-step process using a sequential Hg(I)/Pd(II)-catalyzed reaction starting from anilines and terminal acetylenes can generate a variety of 2-substituted indoles. mdpi.com The regioselectivity in these cases is governed by the C-H activation step on the aniline ring.

Direct C-H functionalization of a pre-formed 6-methoxyindole core is another crucial strategy. Iodine-mediated C2-amination of N-substituted indoles has been shown to be a highly regioselective method for introducing an amine functionality at the desired position. rsc.org This approach avoids the need to construct the ring with the amine group already present, offering a more convergent synthetic design. Another metal-free, iodine-catalyzed method achieves a highly regioselective oxidative cross-coupling between an indole C-H bond and an azole N-H bond, yielding N-linked 2-(azol-1-yl)indole (B1257697) derivatives, demonstrating the feasibility of C2-selective functionalization. acs.org

The table below summarizes various synthetic methods and their regioselective outcomes in the synthesis of 6-methoxyindole analogues.

| Reaction Type | Catalyst/Reagents | Substrates | Major Product | Key Findings & Ref. |

| Heyns/Amadori Rearrangement | Acid | o-acyl/formylanilines and α-hydroxydimethylacetal/ketal | Substituted C2- and C3-acylindoles | Offers high level of regioselectivity through intramolecular trapping of an aminoenol intermediate. bohrium.com |

| Reductive Annulation | [Cp*Ru(CO)₂]₂ | Nitrosoaromatics and alkynes | 2-substituted indoles | Produces indoles regioselectively under carbon monoxide. acs.org |

| C-H Activation/Cyclization | Palladium catalyst | N-arylimines | C2-substituted indoles | Provides rapid, atom-economic, and regioselective access to indole derivatives under mild conditions. thieme-connect.com |

| Iodine-Mediated Amination | I₂, K₃PO₄, CuI | N-methylindoles, N-tosylanilines | N-substituted-1H-indol-2-amines | Achieves regioselective amination at the C2 position of the indole ring. rsc.org |

| Catalyst-Free Condensation | None | Carboxymethyl cyclohexadienones and amines | 6-hydroxy indoles | A regiospecific method for synthesizing the 6-hydroxy indole core, a close analogue of 6-methoxyindole. acs.org |

Stereochemical Control

When the synthesis involves the creation of a chiral center, controlling the stereochemistry becomes paramount. For analogues of this compound where the C2 substituent bears a stereocenter, or in the synthesis of more complex, fused ring systems, enantioselective and diastereoselective methods are required.

The synthesis of hexahydropyrrolo[2,3-b]indole alkaloids, which are complex tryptamine-derived structures, provides significant insights into stereocontrol. semanticscholar.org The stereoselective formation of 2-endo-substituted hexahydropyrrolo[2,3-b]indoles from tryptophan derivatives shows a thermodynamic preference for the substituent at the 2-position to adopt the endo-configuration, a principle that can be applied to related systems. nih.gov

In the total synthesis of complex natural products like (−)-Trigonoliimines, the stereochemistry is meticulously controlled through multi-step sequences. mit.eduacs.org For example, the union of tryptamine (B22526) and 6-methoxytryptamine (B1360108) can yield a heterodimeric 2,2′-bistryptamine as a single diastereomer under specific ionic conditions, although achieving the desired heterodimer can be challenging. acs.org The electron-donating methoxy group can influence the efficiency of certain stereoselective reactions by affecting the stability of intermediates. mit.eduacs.org

Organocatalysis has emerged as a powerful tool for stereocontrolled indole synthesis. For instance, an asymmetric organocatalyzed one-pot, three-component cascade reaction of tryptamines, alkyl propiolates, and α,β-unsaturated aldehydes can produce chiral tetrahydro-β-carbolines with high stereoselectivity. mdpi.com While not directly yielding 2-aminoindoles, these strategies showcase the potential of organocatalysis in controlling stereocenters in indole chemistry.

The table below highlights selected findings on stereochemical control in the synthesis of indole analogues.

| Synthetic Approach | Key Reagents/Catalyst | Product Type | Stereochemical Outcome & Ref. |

| Asymmetric Alkylation | Phase Transfer Catalyst | Nitrile precursor to (-)-esermethole | Enantioselective alkylation of an oxindole (B195798) derivative (73% ee). semanticscholar.org |

| Pd-catalyzed Allylation | Pd-catalyst, Chiral Ligand | 3,3-disubstituted indolines | Enantioselective C-3 allylation of a 3-substituted indole (84% ee). semanticscholar.org |

| Stereoretentive Cyclization | N/A (Substrate control) | Azepane-fused indoles | Cyclization proceeds via a stereoretentive mode, confirmed by X-ray crystallography. mit.eduacs.org |

| Pictet–Spengler Reaction | BF₃·Et₂O vs. HCl | Indoloquinolizidines | The choice of Lewis acid catalyst can invert the stereoselectivity of the cyclization, leading to either cis or trans isomers. mdpi.com |

Advanced Analytical Characterization Techniques for 6 Methoxy 1h Indol 2 Amine and Its Synthesized Derivatives

Spectroscopic Analysis

Spectroscopic techniques are indispensable for probing the molecular structure of 6-methoxy-1H-indol-2-amine. By examining the interaction of the molecule with electromagnetic radiation, these methods provide detailed information about its constituent atoms and the bonds that connect them.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H and ¹³C NMR: The ¹H NMR spectrum of an indole (B1671886) derivative provides information on the number of different types of protons and their neighboring environments. For this compound, the methoxy (B1213986) group protons would be expected to appear as a singlet, typically in the range of δ 3.7–4.1 ppm. The aromatic protons on the indole ring would exhibit characteristic splitting patterns depending on their substitution. For instance, in the related 4,6-dimethoxyindole, the protons at positions 5 and 7 appear as doublets at δ 6.26 and δ 6.57 ppm, respectively. nih.gov

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbon of the methoxy group in methoxyindoles typically resonates around 55-56 ppm. researchgate.net The carbons of the indole ring will have characteristic shifts, with those bonded to the nitrogen and methoxy group being significantly influenced.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| NH (Indole) | Broad singlet | - |

| NH₂ | Broad singlet | - |

| OCH₃ | ~3.8 | ~56 |

| Aromatic CH | 6.5 - 7.5 | 95 - 140 |

| C2 (bearing NH₂) | - | ~150 |

| C6 (bearing OCH₃) | - | ~155 |

Note: These are predicted values based on data from similar compounds and are subject to solvent and substitution effects.

¹⁹F NMR: For synthesized derivatives of this compound that incorporate fluorine atoms, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique. The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, making it an excellent tool for confirming the successful incorporation of fluorine and for probing subtle changes in molecular structure and conformation. nih.gov For example, studies on fluorinated indoles have shown that the ¹⁹F chemical shifts can be used to distinguish between different positional isomers.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic transitions within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretches of the indole and amine groups, typically in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while the C-O stretching of the methoxy group would be observed in the 1050–1250 cm⁻¹ region. The C=C stretching vibrations of the aromatic ring are expected between 1450–1600 cm⁻¹. The IR spectrum for the parent compound, 6-methoxyindole (B132359), is available in the NIST Chemistry WebBook. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. msu.edu Indole and its derivatives are known to be chromophores that absorb UV light. msu.edu The UV-Vis spectrum of this compound would be expected to show absorption maxima characteristic of the indole ring system, with the positions of these maxima influenced by the methoxy and amine substituents. Generally, indole derivatives exhibit strong absorption bands in the 200-300 nm range. aip.org

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Electron Ionization Mass Spectrometry (EIMS) and High-Resolution EIMS (HR-EIMS)

In Electron Ionization Mass Spectrometry (EIMS), the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The resulting mass spectrum is a fingerprint of the compound, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. The molecular ion peak for this compound would be expected at an m/z corresponding to its molecular weight. High-Resolution EIMS (HR-EIMS) provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. nih.govresearchgate.net The fragmentation pattern of indole amines is often characterized by cleavage of the side chain, providing valuable structural information. nih.gov

Hyphenated Techniques: GC-MS and HPLC-MS in Indole Amine Analysis

Hyphenated techniques, which couple a separation method with mass spectrometry, are essential for the analysis of complex mixtures and for providing unambiguous identification of components.

GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. measurlabs.com For the analysis of indole amines, which can be less volatile, derivatization is often employed to increase their volatility and improve their chromatographic behavior. hplcvials.com GC-MS provides both the retention time from the gas chromatograph and the mass spectrum from the mass spectrometer, offering a high degree of certainty in compound identification. lcms.cz

HPLC-MS: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. hplcvials.com This makes it particularly well-suited for the analysis of this compound and its derivatives without the need for derivatization. nih.govmdpi.com The combination of the retention time from the HPLC and the mass spectral data from the MS allows for the sensitive and selective detection and quantification of the target compounds in various matrices. mdpi.com

X-ray Diffraction (XRD) for Crystalline Structure Elucidation

X-ray Diffraction (XRD) is the most powerful technique for determining the three-dimensional atomic arrangement of a crystalline solid. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise coordinates of each atom in the crystal lattice can be determined, providing unambiguous proof of the molecular structure and stereochemistry. researchgate.net While a crystal structure for this compound itself is not publicly available, a patent for the salt and solid forms of a closely related derivative, (R)-1-(5-methoxy-1H-indol-1-yl)-N,N-dimethylpropan-2-amine, highlights the use of X-ray powder diffraction to characterize different polymorphic forms. google.com The study of the crystalline structure of this compound or its salts would provide invaluable information on its solid-state conformation, intermolecular interactions, and packing arrangement.

Single-Crystal X-ray Diffraction for Polymorph Analysis

Single-crystal X-ray diffraction (SC-XRD) stands as a definitive technique for the elucidation of the three-dimensional atomic and molecular structure of crystalline solids. uni-ulm.deuni-saarland.derigaku.com This powerful analytical method allows for the precise determination of bond lengths, bond angles, and crystallographic unit cell parameters, which are essential for unambiguously identifying different polymorphic forms of a substance. researchgate.netamericanpharmaceuticalreview.com Polymorphs are distinct crystalline structures of the same compound that can exhibit different physicochemical properties, including solubility, stability, and melting point. suisse-tp.ch

While no specific single-crystal X-ray diffraction data for polymorphs of this compound has been reported, the study of analogous compounds, such as 5-methoxy-1H-indole-2-carboxylic acid (MI2CA), demonstrates the utility of this technique. A recent study identified and characterized a new polymorph of MI2CA, highlighting the structural differences that can arise from variations in crystallization conditions. mdpi.comnih.gov

The crystallographic data for this MI2CA polymorph is summarized in the table below.

| Crystallographic Parameter | Value | Reference |

| Crystal System | Monoclinic | mdpi.comnih.gov |

| Space Group | P2₁/c | mdpi.comnih.gov |

| a (Å) | 4.0305(2) | mdpi.comnih.gov |

| b (Å) | 13.0346(6) | mdpi.comnih.gov |

| c (Å) | 17.2042(9) | mdpi.comnih.gov |

| β (°) | 91.871(5) | mdpi.comnih.gov |

| Volume (ų) | 904.03(8) | mdpi.comnih.gov |

| Z | 4 | mdpi.comnih.gov |

The identification of this new polymorph was further supported by infrared spectroscopy and density functional theory (DFT) calculations, which showed agreement with the experimental X-ray diffraction data. mdpi.comnih.gov This comprehensive approach, combining experimental and computational techniques, is crucial for the thorough characterization of polymorphic forms.

Should different polymorphs of this compound be discovered, a similar analytical approach would be indispensable. The analysis would involve growing single crystals suitable for X-ray diffraction, collecting diffraction data, and solving the crystal structure to determine the precise atomic arrangement. A comparison of the unit cell dimensions, space group, and intermolecular interactions would definitively establish the existence of different polymorphic forms.

Structure Activity Relationship Sar Studies of 6 Methoxy 1h Indol 2 Amine Scaffold and Its Derivatives

Impact of Substituent Position and Nature on Biological Activity

The biological profile of indole-based compounds is highly sensitive to the positioning and electronic properties of substituents on the core ring structure. Variations at the C2, C3, and C6 positions, in particular, can lead to significant changes in potency, selectivity, and even the mechanism of action.

Influence of Methoxy (B1213986) Group in 6-Position on Biological Functionality

The methoxy group, a common substituent in biologically active indoles, significantly enhances the reactivity of the indole (B1671886) nucleus and modulates its interaction with target proteins. chim.it Its position on the indole ring is a critical determinant of the resulting biological activity.

Research on indolyl-pyridinyl-propenones, which are investigated for their anti-cancer properties, demonstrates the profound impact of the methoxy group's location. A remarkable shift in the mechanism of cell death was observed when the methoxy group was moved from the 5-position to the 6-position of the indole ring. nih.gov The 5-methoxy analogue primarily induced a non-apoptotic form of cell death known as methuosis, whereas the 6-methoxy isomer switched the biological activity to disruption of microtubules, making it a potential prototype for a new class of mitotic inhibitors. nih.gov

In the context of melatonin (B1676174) analogues, the 6-methoxy substitution has also proven beneficial. A series of 1-(2-alkanamidoethyl)-6-methoxyindole derivatives were synthesized and evaluated for their affinity to the melatonin receptor. nih.gov Compounds where the methoxy group was shifted from the C-5 position (as in melatonin) to the C-6 position of the indole nucleus exhibited affinity similar to melatonin itself and acted as full agonists. nih.gov This indicates that the 6-position is a viable location for the methoxy group to maintain the necessary interactions for melatonin receptor activation.

Table 1: Effect of Methoxy Group Position on Biological Activity of Indolyl-Pyridinyl-Propenones

| Compound | Methoxy Position | Primary Biological Activity |

|---|---|---|

| Analogue 1 | 5-position | Induction of methuosis |

Role of Amine Moiety in Biological Interaction

The amine moiety is a crucial functional group in many indole derivatives, often serving as a key interaction point with biological targets through hydrogen bonding or ionic interactions. nih.govnih.gov The nature of the substituents on the amine nitrogen can drastically alter a compound's receptor binding profile, including its potency and selectivity. nih.gov

In a study of 8-amino-6,7,8,9-tetrahydro-3H-benz[e]indole derivatives, which are potent 5-HT1A agonists, modifications to the dipropylamino group were explored. Nearly all the synthesized compounds showed high potency at the 5-HT1A receptor. However, many also displayed significant affinity for the dopamine (B1211576) D-2 receptor. This highlights the role of the amine substituent in directing receptor selectivity. The introduction of a butylglutarimide side chain on the amine resulted in a compound with exceptional selectivity for the 5-HT1A receptor, boasting a Ki of 0.6 nM, although it elicited only modest biochemical changes in vivo. nih.gov

The amine group can be chemically modified with various reagents to explore SAR. Succinimidyl esters are commonly used to acylate amines, while aldehydes can be used for reductive amination to produce secondary amines, indicating the versatility of this functional group for creating diverse chemical libraries. interchim.fr

Effects of Substitutions at Indole Ring Positions (e.g., C2, C3)

The C2 and C3 positions of the indole ring are electronically favored for electrophilic substitution and represent key sites for modification to modulate biological activity. researchgate.net The nature and placement of substituents at these positions play a pivotal role in defining the cytotoxic and receptor-binding activities of indole derivatives. researchgate.net

In the development of melatonin analogues based on the 1-(2-alkanamidoethyl)-6-methoxyindole scaffold, optimization of the C2 substituent led to a significant enhancement in receptor affinity and agonist activity. Introducing a bromine atom, a phenyl group, or a methyl carboxylate group at the C2 position resulted in compounds with picomolar affinity for the melatonin receptor. nih.gov

Conversely, for a series of indole-2-carboxamides designed as antiproliferative agents, the substituent at the C3 position was found to be critical for activity. The study revealed that the type and nature of the C3 substituent influenced activity in the order of: H > methoxyvinyl > ethoxymethyl > hydroxymethyl > phenyl. This suggests that steric bulk and electronic properties at this position are finely tuned for optimal interaction with the target. nih.gov Furthermore, selective oxidation or amination at the C2 position of C2,C3-dialkyl-substituted indoles can be achieved under mild conditions, offering a pathway to further functionalized and potentially more active molecules. nih.gov

Table 2: Impact of C2 Substituents on Melatonin Receptor Affinity

| Scaffold | C2 Substituent (R) | Receptor Affinity |

|---|---|---|

| 1-(2-Acetamidoethyl)-6-methoxyindole | H | High (nanomolar) |

| 1-(2-Acetamidoethyl)-6-methoxyindole | Br | Very High (picomolar) |

| 1-(2-Acetamidoethyl)-6-methoxyindole | Phenyl | Very High (picomolar) |

Modifications of the Amine Linker and Terminal Groups

In the series of 8-amino-6,7,8,9-tetrahydro-3H-benz[e]indole-1-carbaldehyde analogues, a variety of substituents were placed on the terminal amino group. These modifications included different alkyl chains, cyclic structures, and more complex side chains like butylglutarimide. The results showed that while most compounds retained high potency for the 5-HT1A receptor, their selectivity against other receptors, such as dopamine D-2, was highly dependent on the nature of these terminal groups. nih.gov

Similarly, studies on 4-(aminoethoxy)indole derivatives as dopamine D2 receptor ligands explored the impact of the linker. These compounds were designed as more flexible analogues of rigid chroman structures. While the flexible 4-(aminoethoxy)indoles were less potent than their chroman counterparts, the related 4-(aminoethoxy)indolones showed little loss in D2 receptor affinity. This suggests that the nature of the indole core, in combination with the linker, dictates the conformational requirements for potent receptor binding. nih.gov These studies help in designing D2 partial agonists with varying levels of intrinsic activity, which could be valuable for treating disorders related to dopaminergic dysfunction. nih.gov

Stereochemical Aspects in Indole Amine SAR

Stereochemistry is a fundamental aspect of drug design and molecular recognition, and it plays a critical role in the SAR of indole amines. The three-dimensional arrangement of atoms can significantly influence a molecule's ability to bind to a specific receptor or enzyme active site, often leading to substantial differences in potency and selectivity between stereoisomers. mdpi.com

For instance, in the development of monoamine reuptake inhibitors, introducing additional chiral centers into molecules can lead to more selective and potent compounds. mdpi.com The fine-tuning of biological activity through the manipulation of stereochemistry demonstrates that different stereoisomers can have distinct activities and selectivities for various biological targets. mdpi.com

In a study on monoterpenoid indole alkaloids, stereochemistry was identified as a primary determinant of their activity. Switching the configuration at a specific carbon (C-14') from S to R resulted in a significant reduction in biological activity. mdpi.com This underscores the importance of a well-defined three-dimensional structure for optimal interaction with the biological target. While specific stereochemical studies on 6-methoxy-1H-indol-2-amine were not detailed in the reviewed literature, the principles derived from related indole structures strongly suggest that the stereochemistry of any chiral centers introduced into its derivatives would be a critical factor in their SAR.

Future Research Directions and Translational Perspectives for 6 Methoxy 1h Indol 2 Amine in Chemical Biology

Development of Novel Synthetic Routes with Enhanced Efficiency

The synthesis of substituted indoles has traditionally relied on classic methods such as the Fischer, Bischler, and Hemetsberger syntheses. chim.it While foundational, these methods can suffer from limitations regarding the availability of starting materials and regioselectivity, particularly for producing specific substitution patterns like that of 6-methoxy-1H-indol-2-amine. luc.edu Future research must prioritize the development of more efficient, scalable, and versatile synthetic strategies.

Key areas for development include:

One-Pot Reactions: Methodologies that combine multiple synthetic steps into a single operation, such as combining a Fischer indole (B1671886) cyclization with a subsequent reaction, can simplify processes and increase productivity. sioc-journal.cn

Palladium-Catalyzed Cyclizations: The use of palladium catalysts for the cyclization of appropriately substituted anilines, such as o-alkynylanilines, offers a powerful and regioselective route to the indole core. luc.edu

Novel Precursor Strategies: Exploring alternative starting materials beyond traditional phenylhydrazones is crucial. luc.edu A promising approach involves the synthesis of indol-2-yl-methanamine derivatives from readily available ortho-nitro substituted phenylacetic acids, which can be reduced to form the desired indole structure. scribd.com Another strategy is the acid-catalyzed intramolecular electrophilic aromatic substitution of α-anilino acetals. luc.edu

Functional Group Interconversion: Developing efficient methods for converting more accessible indole derivatives is also a viable strategy. For instance, the synthesis of 6-methoxy-1H-indole-2-carbonitrile has been reported, and the subsequent reduction of the nitrile group to an amine represents a direct path to the target compound. mdpi.com The cyano group is a versatile functional group that can be converted into amines, amides, and other functionalities. mdpi.com

Optimizing these routes to be high-yield and scalable is a key challenge that needs to be addressed to make this compound and its derivatives more accessible for extensive biological screening and development. vulcanchem.com

Elucidation of Undiscovered Biological Targets and Mechanisms

While the indole scaffold is known to interact with a wide array of biological targets, the specific substitution pattern of this compound may confer unique selectivity or uncover novel mechanisms of action. ijpsr.com The electron-donating methoxy (B1213986) group can influence binding affinity and metabolic stability. smolecule.com Research should aim to move beyond known indole targets to explore new therapeutic possibilities.

Future investigations should focus on:

Allosteric Modulation: A significant emerging paradigm in drug discovery is the targeting of allosteric sites on receptors, which can offer greater specificity and finer control over cellular signaling. acs.org Derivatives of indole-2-carboxamides have been identified as potent allosteric modulators of the Cannabinoid Receptor 1 (CB1), demonstrating that the indole scaffold is well-suited for this approach. acs.org Screening this compound derivatives against a panel of G-protein coupled receptors (GPCRs) could identify novel allosteric modulators.

Enzyme Inhibition: The indole nucleus is present in inhibitors of various enzymes. The anti-inflammatory properties of some indole derivatives are attributed to the inhibition of pro-inflammatory enzymes like COX and LOX. Furthermore, related structures such as 6-methoxy-1H-indole-2,3-dione are noted for potential antioxidant and anti-inflammatory activities, suggesting that the 6-methoxyindole (B132359) core could be directed toward targets in these pathways. cymitquimica.com

Kinase and Signaling Pathways: Many quinazoline-based kinase inhibitors, which are crucial in oncology, feature indole moieties. ontosight.ai Given the structural similarities, derivatives of this compound could be explored as inhibitors of kinases involved in cancer cell proliferation and survival. ontosight.ai

Phenotypic Screening: Unbiased phenotypic screening of this compound and its derivatives in various disease models (e.g., cancer cell lines, neuronal cells) can help identify unexpected biological activities without a preconceived target, paving the way for subsequent target deconvolution studies.

Application in Advanced Drug Discovery Paradigms

The unique structural and chemical features of this compound make it an attractive candidate for integration into modern drug discovery paradigms that aim to create more sophisticated therapeutic agents.

Designed Multiple Ligands (DMLs): This paradigm, also known as polypharmacology, involves creating single molecules that act on multiple biological targets to achieve a synergistic therapeutic effect, which can be particularly effective for complex diseases like depression. acs.org For instance, combining serotonin (B10506) reuptake transporter (SERT) inhibition with activity at other monoamine receptors is a validated strategy. acs.org The indole scaffold is a common feature in such multi-target agents, and this compound could serve as a foundational structure for developing novel DMLs. acs.org

Fragment-Based Drug Discovery (FBDD): FBDD is a powerful method for identifying lead compounds by screening small, low-complexity molecules (fragments) that bind weakly to a biological target. This compound, with its relatively simple structure and molecular weight, is an ideal candidate to be included in fragment screening libraries. nih.govpitt.edu Identifying a binding pose for this fragment could guide the subsequent elaboration into a more potent and selective ligand.

Allosteric Modulation: As mentioned previously, targeting allosteric sites is a key advanced discovery paradigm. acs.org The success of indole-2-carboxamides as CB1 allosteric modulators provides a strong rationale for exploring derivatives of this compound in this space. acs.org This approach can lead to drugs with improved safety profiles by modulating, rather than simply blocking or over-activating, the response of a receptor to its endogenous ligand. acs.org

Integration with Artificial Intelligence and Machine Learning for Compound Design

The rapid advancement of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. pitt.edu These computational tools can be powerfully applied to the this compound scaffold.

De Novo Design with Generative Models: Deep learning generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on vast libraries of known molecules to design novel compounds with desired properties. pitt.edunih.gov Using this compound as a starting scaffold, these models can generate extensive virtual libraries of derivatives that are focused on specific targets or possess favorable drug-like properties. nih.gov This approach has already been demonstrated using the indole scaffold to generate target-specific libraries. nih.gov

Predictive Modeling: ML models can be trained to predict the biological activity, physicochemical properties, and ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles of virtual compounds. pnrjournal.com By applying these predictive models to a virtual library generated from the this compound scaffold, researchers can prioritize a smaller, more promising set of compounds for synthesis and biological testing, thereby saving significant time and resources. pnrjournal.com

Reaction-Based Design: A key challenge in AI-driven design is ensuring that the generated molecules are synthetically feasible. Newer AI tools incorporate knowledge of chemical reactions to design molecules that can be synthesized via known and reliable routes. whiterose.ac.uk By integrating reaction-based algorithms, the de novo design process can be guided toward derivatives of this compound that are not only predicted to be active but are also readily accessible in the laboratory. whiterose.ac.uk

By leveraging these advanced computational approaches, the exploration of the chemical space around this compound can be performed with unprecedented speed and efficiency, increasing the probability of discovering novel and effective therapeutic agents.

Q & A

Q. What are the optimal synthetic routes for 6-methoxy-1H-indol-2-amine, and how can purity challenges be addressed?

Methodological Answer: The synthesis of this compound typically involves functionalizing the indole core. A validated approach includes:

- Step 1: Starting with 6-methoxyindole derivatives, introduce the amine group at the 2-position via nucleophilic substitution or reductive amination .

- Step 2: Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) or recrystallization (methanol/water mixtures) to achieve >95% purity .

Key Challenges & Solutions:

Q. Table 1: Synthetic Route Comparison

| Method | Yield (%) | Purity (%) | Key Reference |

|---|---|---|---|

| Reductive Amination | 65–75 | 92–97 | |

| Nucleophilic Substitution | 50–60 | 85–90 |

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer: Structural validation requires a multi-technique approach:

- X-ray Crystallography: Resolve crystal structures using SHELXL for refinement (R-factor < 0.05) to confirm bond angles and stereochemistry .

- Spectroscopic Analysis:

Advanced Research Questions

Q. How can molecular docking studies elucidate the biological activity of this compound derivatives?

Methodological Answer:

Q. How should researchers resolve contradictions in reported biological activity data for this compound analogs?

Methodological Answer: Conflicting data may arise from assay variability or structural modifications. Mitigation strategies include:

- Dose-Response Curves: Establish full concentration ranges (e.g., 1 nM–100 μM) to confirm potency trends .

- Structural Analog Testing: Compare substituent effects (e.g., methoxy vs. hydroxy groups) on activity .

- Assay Replication: Use orthogonal methods (e.g., fluorometric vs. colorimetric assays) to cross-validate results .

Q. Table 2: Example Data Contradiction Analysis

Q. What advanced techniques are recommended for studying enzyme inhibition kinetics of this compound derivatives?

Methodological Answer:

- Kinetic Assays: Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .

- Time-Dependent Inactivation: Pre-incubate enzyme with inhibitor (0–60 min) to assess irreversible binding .

- Molecular Dynamics (MD): Simulate inhibitor-enzyme interactions (e.g., 100 ns trajectories) to identify key residues (e.g., Tyr-435 in MAO-B) .

Q. How can crystallographic data improve the design of this compound-based multitarget inhibitors?

Methodological Answer:

- Cocrystal Structures: Resolve inhibitor-enzyme complexes (e.g., with AChE or MAO-B) to guide pharmacophore modeling .

- SHELX Refinement: Optimize hydrogen-bonding networks and π-π stacking interactions using SHELXL .

- Fragment-Based Design: Combine indole cores with validated fragments (e.g., propargylamine for MAO inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.